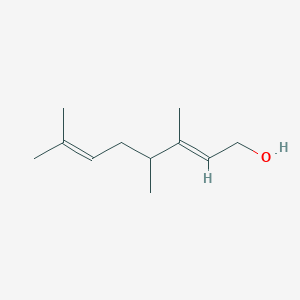

3,4,7-Trimethyl-2E,6-octadien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,7-Trimethyl-2E,6-octadien-1-ol is a fatty alcohol . Its formula is C11H20O and it has an exact mass of 168.151415 .

Molecular Structure Analysis

The molecule consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . It has no rings and 4 rotatable bonds . The InChI representation of the molecule isInChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ . Physical And Chemical Properties Analysis

The molecule has a Van der Waals molecular volume of 202.37 . It has a topological polar surface area of 20.23 , with 1 hydrogen bond donor and 1 hydrogen bond acceptor . Its logP value is 3.20 and its molar refractivity is 54.54 .Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Treatment

- Application : Cytotoxic activity against breast cancer cell lines.

- Research Insight : Sinapyl alcohol analogues, including 3,4,7-Trimethyl-2E,6-octadien-1-ol, isolated from Zanthoxylum rhetsa have shown significant cytotoxicity against MCF-7 breast cancer cell lines. This suggests their potential in cancer treatment strategies.

- Source : R. -, T. Herlina, I. Musthapa, & U. Supratman (2022).

Polymerization and Materials Science

- Application : Utilization in copolymerization processes.

- Research Insight : Studies on polymerizable dl-α-tocopherol derivatives and sterically hindered phenols, including the use of 2,7-octadienol derivatives, explore their use in producing novel polymers.

- Source : M. Auer, R. Nicolas, and Ari Rosling, & C. Wilén (2003).

Role in Pheromones and Insect Behavior

- Application : Insect pheromones and behavior modification.

- Research Insight : Compounds such as 3,4,7-Trimethyl-2E,6-octadien-1-ol are found in trail pheromones of certain ant species. These compounds are crucial in ant communication and foraging behavior.

- Source : R. Blatrix, C. Schulz, P. Jaisson, W. Francke, & A. Hefetz (2002).

Chemical Synthesis and Compound Derivatives

- Application : Synthesis of derivative compounds.

- Research Insight : The compound is used in the synthesis of various chemical derivatives, including Matsutake alcohol, a compound of interest in flavor and fragrance industries.

- Source : Jiro Tsuji, Katsuhiko Tsuruoka, & Keiji Yamamoto (1976).

Anticorrosion and Material Protection

- Application : Corrosion inhibition in materials.

- Research Insight : Spirocyclopropane derivatives, synthesized using compounds like 3,4,7-Trimethyl-2E,6-octadien-1-ol, have been studied for their efficacy in protecting metals from corrosion, particularly in acidic environments.

- Source : M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, & I. Chung (2020).

Propiedades

IUPAC Name |

(2E)-3,4,7-trimethylocta-2,6-dien-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKDJYPRJOHLN-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC=C(C)C)/C(=C/CO)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,7-Trimethyl-2E,6-octadien-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)